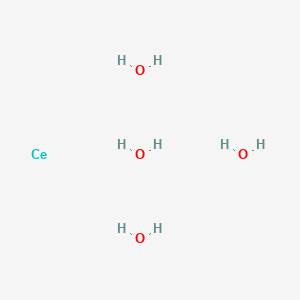
cerium;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium tetrahydrate is a compound that includes cerium, a rare earth element, combined with water molecules. Cerium is a member of the lanthanide series and is known for its various oxidation states, primarily cerium(III) and cerium(IV). Cerium tetrahydrate is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium tetrahydrate can be synthesized through several methods. One common method involves reacting cerium(IV) hydroxide with hot selenic acid, which results in the formation of cerium(IV) selenate tetrahydrate . Another method includes the direct reaction of cerium(IV) oxide with concentrated sulfuric acid, yielding cerium(IV) sulfate tetrahydrate .
Industrial Production Methods: In industrial settings, cerium tetrahydrate is typically produced by reacting cerium(IV) oxide with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the tetrahydrate form. The resulting product is then purified and crystallized to obtain high-purity cerium tetrahydrate .
Chemical Reactions Analysis
Types of Reactions: Cerium tetrahydrate undergoes various types of chemical reactions, including oxidation, reduction, and complexation. In oxidation reactions, cerium(IV) acts as a strong oxidizing agent, converting other substances to higher oxidation states. In reduction reactions, cerium(IV) is reduced to cerium(III), often using reducing agents like hydrogen peroxide .
Common Reagents and Conditions: Common reagents used in reactions with cerium tetrahydrate include sulfuric acid, selenic acid, and hydrogen peroxide. The reactions are typically carried out under acidic conditions, which facilitate the oxidation and reduction processes .
Major Products Formed: The major products formed from reactions involving cerium tetrahydrate depend on the specific reaction conditions. For example, the oxidation of oxalic acid by cerium(IV) in a sulfuric acid medium results in the formation of carbon dioxide and water . In reduction reactions, cerium(IV) is converted to cerium(III), often forming cerium(III) salts .
Scientific Research Applications
Cerium tetrahydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various redox reactions due to its strong oxidizing properties . In biology and medicine, cerium compounds, including cerium tetrahydrate, are studied for their antimicrobial properties and potential use in wound healing . In industry, cerium tetrahydrate is used in the production of glass and ceramics, where it acts as a polishing agent and a stabilizer .
Mechanism of Action
The mechanism of action of cerium tetrahydrate involves its ability to undergo redox reactions. Cerium(IV) can accept electrons, making it a strong oxidizing agent. This property allows it to participate in various chemical reactions, including the oxidation of organic compounds. The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used .
Comparison with Similar Compounds
Cerium tetrahydrate can be compared with other cerium compounds, such as cerium(IV) sulfate and cerium(IV) selenate. While all these compounds contain cerium in the +4 oxidation state, they differ in their anions and hydration states. Cerium(IV) sulfate tetrahydrate, for example, is commonly used in analytical chemistry for redox titrations . Cerium(IV) selenate tetrahydrate, on the other hand, is used in crystallographic studies due to its unique crystal structure .
List of Similar Compounds:- Cerium(IV) sulfate tetrahydrate
- Cerium(IV) selenate tetrahydrate
- Cerium(III) selenate
These compounds share similar properties with cerium tetrahydrate but have distinct applications and characteristics based on their specific chemical compositions .
Properties
Molecular Formula |
CeH8O4 |
|---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
cerium;tetrahydrate |
InChI |
InChI=1S/Ce.4H2O/h;4*1H2 |
InChI Key |
DPUCLPLBKVSJIB-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















